molecular formula C11H9BrO B8792520 (3-Bromonaphthalen-2-yl)methanol CAS No. 38399-19-8

(3-Bromonaphthalen-2-yl)methanol

Cat. No. B8792520
CAS RN: 38399-19-8
M. Wt: 237.09 g/mol
InChI Key: SVKXZNONPPZYOT-UHFFFAOYSA-N
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Description

(3-Bromonaphthalen-2-yl)methanol is a useful research compound. Its molecular formula is C11H9BrO and its molecular weight is 237.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Bromonaphthalen-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromonaphthalen-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

38399-19-8

Product Name

(3-Bromonaphthalen-2-yl)methanol

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

IUPAC Name

(3-bromonaphthalen-2-yl)methanol

InChI

InChI=1S/C11H9BrO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6,13H,7H2

InChI Key

SVKXZNONPPZYOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CO)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the mixture of lithium aluminum hydride (430 mg, 9.0 mmol) and tetrahydrofuran (15 ml) under nitrogen atmosphere, aluminum chloride (1.7 g, 13 mmol) was added at 0° C. (an outer temperature), and the obtained reaction mixture was stirred at the same temperature for 1 hour. Subsequently, 3-bromo-naphthalene-2-carboxylic acid ethyl ester (500 mg, 1.8 mmol) was added to the reaction mixture at 0° C. (an outer temperature), and the reaction mixture was stirred at the same temperature for 1.5 hours. 28% ammonia water was added to the reaction mixture, followed by filtration with Celite. The solvents were evaporated under reduced pressure from the filtrate, and then the obtained residue was purified with NH-silica gel column chromatography (heptane:ethyl acetate=3:1), thereby obtaining the entitled compound (280 mg, 67%).
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
67%

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